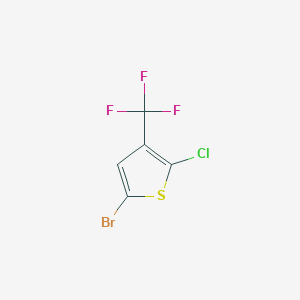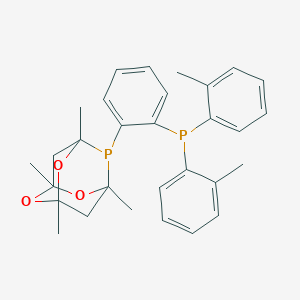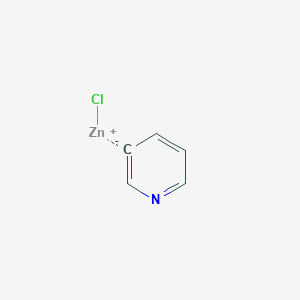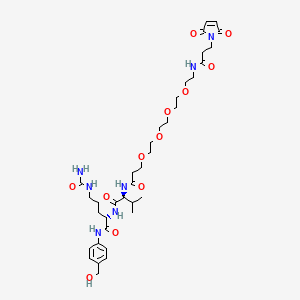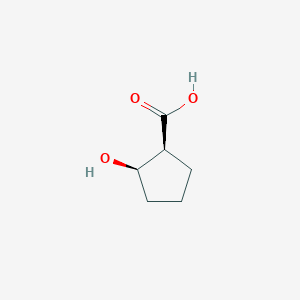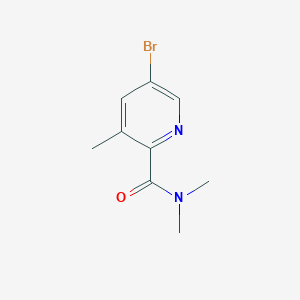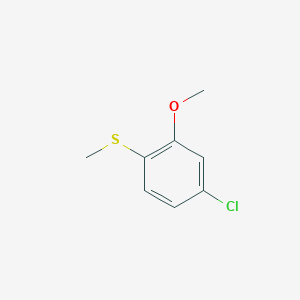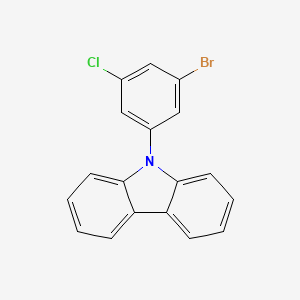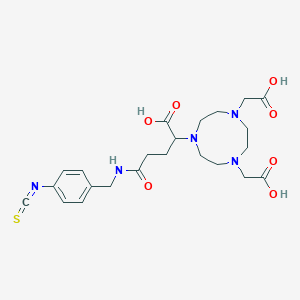
p-NCS-benzyl-NODA-GA
Übersicht
Beschreibung
P-NCS-benzyl-NODA-GA is a chelating agent . It is used for peptides and antibodies labeling . It has specific reactivity toward primary amines such as the lysine group .
Molecular Structure Analysis
The chemical formula of p-NCS-benzyl-NODA-GA is C23H31N5O7S . The molecular weight is 521.59 .Chemical Reactions Analysis
P-NCS-benzyl-NODA-GA is used for peptides and antibodies labeling . It has specific reactivity toward primary amines such as the lysine group .Physical And Chemical Properties Analysis
P-NCS-benzyl-NODA-GA is a white to yellowish powder . The boiling point is predicted to be 860.3±65.0 °C and the density is predicted to be 1.38±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Peptides and Antibodies Labeling
p-NCS-benzyl-NODA-GA is used for peptides and antibodies labeling . It shows specific reactivity toward primary amines such as the lysine group . This makes it a valuable tool in scientific research, including genomic and proteomic research .
Cancer Immunotherapy
In cancer immunotherapy, p-NCS-benzyl-NODA-GA is used in the development of novel immunotheranostic target modules (TMs) targeting Fibroblast Activation Protein (FAP) . FAP is highly expressed on cancer-associated fibroblasts (CAFs) and various tumor cells, playing an important role in tumor growth and immunosuppression .
Tumor Microenvironment Modulation
The TMs developed using p-NCS-benzyl-NODA-GA can help modulate the Tumor Microenvironment (TME) with increased clinical safety and effectiveness . This is particularly useful in tackling solid tumors, where immune cell infiltration and immunosuppressive TME are major hurdles .
Diagnostic Imaging
p-NCS-benzyl-NODA-GA is used in diagnostic imaging . The specific tumor accumulation and diagnostic potential of TMs were evaluated using PET studies after functionalization with a chelator and suitable radionuclide .
In Vivo Models
p-NCS-benzyl-NODA-GA is used in the development of in vivo models . The αFAP-scFv and -IgG4 TMs effectively and specifically redirected UniCAR T-cells using 2D, 3D, and in vivo models .
Myeloid Cells Imaging
p-NCS-benzyl-NODA-GA is used in the imaging of myeloid cells . By quantitative positron emission tomography, it was demonstrated that 64 Cu-hSIRPα-S36 Nb can visualize tumor infiltration of myeloid cells .
Wirkmechanismus
Target of Action
The primary target of p-NCS-benzyl-NODA-GA is the Fibroblast Activation Protein (FAP) . FAP is highly expressed on cancer-associated fibroblasts (CAFs) and various tumor cells, playing a crucial role in tumor growth and immunosuppression .
Mode of Action
p-NCS-benzyl-NODA-GA is a peptide and antibody marker that exhibits specific reactivity towards primary amines, such as the lysine group . It is used to label these groups, enabling the tracking and imaging of FAP-expressing cells .
Biochemical Pathways
It is known that the compound plays a role in the immunotherapeutic targeting of fap-expressing cells, which are involved in tumor growth and immunosuppression .
Pharmacokinetics
It is known that the compound is used in pet studies after functionalization with a chelator and suitable radionuclide .
Result of Action
The αFAP-scFv and -IgG4 TMs, which are functionalized with p-NCS-benzyl-NODA-GA, effectively and specifically redirect UniCAR T-cells using 2D, 3D, and in vivo models . Moreover, a remarkably high and specific accumulation of radiolabeled FAP-targeting TMs at the tumor site of xenograft mouse models was observed .
Action Environment
The action environment of p-NCS-benzyl-NODA-GA is primarily within the tumor microenvironment, where FAP is highly expressed . The compound’s action, efficacy, and stability may be influenced by various factors within this environment, including the presence of immune cells, the degree of immunosuppression, and the heterogeneity of antigen expression .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O7S/c29-20(24-13-17-1-3-18(4-2-17)25-16-36)6-5-19(23(34)35)28-11-9-26(14-21(30)31)7-8-27(10-12-28)15-22(32)33/h1-4,19H,5-15H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGSZUCRHWLSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCC2=CC=C(C=C2)N=C=S)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-NCS-benzyl-NODA-GA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)
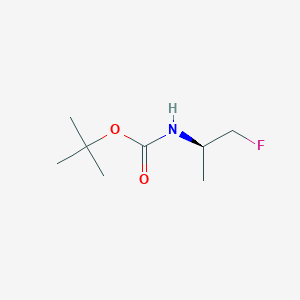
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B6306777.png)
![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)

![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)
